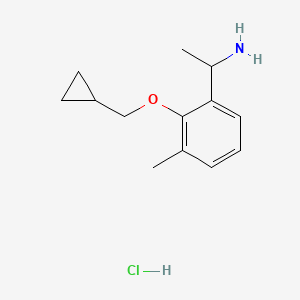
1-(2-Cyclopropylmethoxy-3-methylphenyl)-ethylamine hydrochloride
Descripción general
Descripción
1-(2-Cyclopropylmethoxy-3-methylphenyl)-ethylamine hydrochloride, also known as 2-CMA, is an organic compound used in scientific research. It is a derivative of amphetamine and is known to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Activity
Antidepressant Activity Evaluation : A study detailed the synthesis and examination of a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including compounds structurally related to "1-(2-Cyclopropylmethoxy-3-methylphenyl)-ethylamine hydrochloride". These compounds were evaluated for their potential antidepressant activity by assessing their ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of neurotransmitters such as norepinephrine and serotonin. Some derivatives showed promising antidepressant activity in rodent models, indicating the therapeutic potential of structurally related compounds (Yardley et al., 1990).
Narcotic Antagonist Action : Research on N-substituted ethyl 3-(m- or p-hydroxyphenyl)nipecotates, which share a structural motif with the compound , aimed to understand the role of a hydroxy substituted beta-phenethylamine moiety in narcotic antagonist action. This study provided insights into the chemical structure-activity relationships that underpin the narcotic antagonist properties of these compounds (Jacoby et al., 1981).
Antiinflammatory and Analgesic Activity : A research effort synthesized a number of pyrimidine derivatives, including those structurally akin to "1-(2-Cyclopropylmethoxy-3-methylphenyl)-ethylamine hydrochloride", to evaluate their anti-inflammatory and analgesic activities. Certain compounds exhibited significant anti-inflammatory and analgesic activities, suggesting potential applications in the development of new therapeutic agents (Sondhi et al., 2009).
Enzymatic Catalysis and Material Science : Another area of application involves the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives in aqueous medium, utilizing compounds related to "1-(2-Cyclopropylmethoxy-3-methylphenyl)-ethylamine hydrochloride". This approach has implications for polymer chemistry and the development of new materials with specific properties (Pang et al., 2003).
Propiedades
IUPAC Name |
1-[2-(cyclopropylmethoxy)-3-methylphenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-9-4-3-5-12(10(2)14)13(9)15-8-11-6-7-11;/h3-5,10-11H,6-8,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHRKJSNOVYGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)N)OCC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropylmethoxy-3-methylphenyl)-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






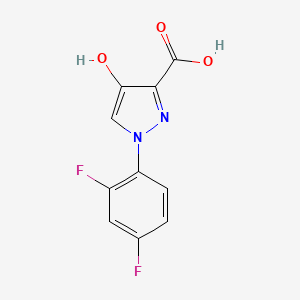
![3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide](/img/structure/B1417287.png)
![4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid](/img/structure/B1417288.png)
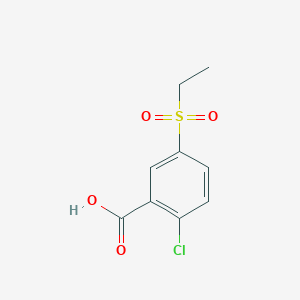
![3-[4-(Ethanesulfonyl)phenyl]propanoic acid](/img/structure/B1417290.png)
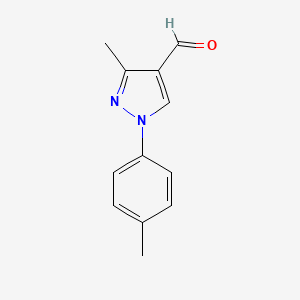
![5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1417292.png)
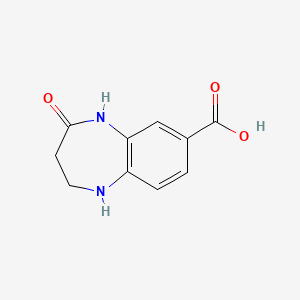

![2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester](/img/structure/B1417298.png)
